(3E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one
CAS No.: 478047-13-1
Cat. No.: VC7788635
Molecular Formula: C14H13ClF2N2O
Molecular Weight: 298.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478047-13-1 |
|---|---|
| Molecular Formula | C14H13ClF2N2O |
| Molecular Weight | 298.72 |
| IUPAC Name | (E)-1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one |
| Standard InChI | InChI=1S/C14H13ClF2N2O/c15-14(16,17)13(20)6-8-18-7-5-10-9-19-12-4-2-1-3-11(10)12/h1-4,6,8-9,18-19H,5,7H2/b8-6+ |
| Standard InChI Key | YIEIJHQOFIBKCS-SOFGYWHQSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC=CC(=O)C(F)(F)Cl |
Introduction
(3E)-1-Chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one is a complex organic compound with a molecular formula of C14H13ClF2N2O. This compound is characterized by its unique structural features, including a chloro and difluoro substitution on a butenone backbone, along with an indole moiety linked via an ethylamino group. It is used in scientific research due to its versatility and potential applications in various fields.
Synthesis and Preparation
The synthesis of (3E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one typically involves multi-step organic reactions. The process may include the formation of the indole moiety, followed by its attachment to the butenone backbone through an ethylamino linker. The specific conditions and reagents used can vary depending on the desired yield and purity.
Applications in Research
This compound is utilized in various scientific research contexts due to its unique structural features. It can serve as a building block for more complex molecules or as a probe in biochemical studies. The indole moiety, in particular, is of interest due to its presence in many biologically active compounds.
Safety and Handling
Given its chemical structure, handling (3E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one requires caution. It is essential to follow proper safety protocols, including the use of protective equipment and working in a well-ventilated area. The compound's flash point and potential reactivity necessitate careful storage and handling to prevent accidents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume